1-[3-(Succinimidyloxycarbonyl)benzyl]-4-[2-(3,4-dihydro-2H-1-benzopyran-6-yl)-5-oxazolyl]pyridinium bromide
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Overview
Description
This compound is a highly photostable, water-soluble fluorescent label with a large Stoke’s shift and high quantum yield in aqueous media . It has a molecular formula of C29H24BrN3O6 and a molecular weight of 590.42 .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. It includes a succinimidyloxycarbonyl group attached to a benzyl group, an oxazolyl group attached to a pyridinium ring, and a dihydro-2H-1-benzopyran group .Physical And Chemical Properties Analysis
This compound has a molecular weight of 590.42 . It’s a solid at room temperature and is suitable for fluorescence .Scientific Research Applications
Antimicrobial Properties
1-[3-(Succinimidyloxycarbonyl)benzyl]-4-[2-(3,4-dihydro-2H-1-benzopyran-6-yl)-5-oxazolyl]pyridinium bromide shows significant antibacterial activities. This is evident in the study of related compounds, where derivatives of 4-hydroxycoumarin, a component of the compound, demonstrated antimicrobial properties (Mulwad & Satwe, 2004).
Heterocyclic Synthesis
The compound is used in the synthesis of various heterocyclic compounds. For instance, its benzopyran component is utilized in creating diverse heterocyclic structures with potential biological activities, as demonstrated in the synthesis of pyridines and pyrimidine derivatives (Fajgelj, Stanovnik, & Tiŝler, 1990).
Transformation in Chemical Reactions
This compound undergoes transformation through oxidation processes. An example includes the transformation of related pyridinium salts by oxidation to yield 1H-pyridin-2-ones, indicating the compound's versatility in chemical reactions (Terán et al., 2000).
Applications in Pharmacology
Derivatives of this compound are synthesized for their potential pharmacological properties. Studies on related benzopyranopyridines reveal applications in treating various disorders such as diabetes, glaucoma, ulcerative colitis, and obesity (Reddy et al., 2005).
Use in Biochemical Studies
The compound's derivatives are synthesized for biochemical studies. For example, pyridinium hydroxide inner salts derived from it were used to study antibacterial, antifungal, and anthelmintic activities, showcasing its utility in biochemical research (Grier & Strelitz, 1976).
Synthon in Organic Synthesis
It acts as a synthon in the creation of functionalized pyrrolidines and spiro-pyrrolidines, highlighting its role in advanced organic synthesis techniques (Guideri, Noschese, & Ponticelli, 2012).
Multi-Component Synthesis
The compound is involved in multi-component synthesis approaches, demonstrating its versatility in creating complex organic molecules (Bade & Vedula, 2015).
Safety And Hazards
properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[[4-[2-(3,4-dihydro-2H-chromen-6-yl)-1,3-oxazol-5-yl]pyridin-1-ium-1-yl]methyl]benzoate;bromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H24N3O6.BrH/c33-26-8-9-27(34)32(26)38-29(35)23-4-1-3-19(15-23)18-31-12-10-20(11-13-31)25-17-30-28(37-25)22-6-7-24-21(16-22)5-2-14-36-24;/h1,3-4,6-7,10-13,15-17H,2,5,8-9,14,18H2;1H/q+1;/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSKYMYVQAVWWBK-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)C3=NC=C(O3)C4=CC=[N+](C=C4)CC5=CC(=CC=C5)C(=O)ON6C(=O)CCC6=O)OC1.[Br-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H24BrN3O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20434409 |
Source
|
Record name | 1-[3-(Succinimidyloxycarbonyl)benzyl]-4-[2-(3,4-dihydro-2H-1-benzopyran-6-yl)-5-oxazolyl]pyridinium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20434409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
590.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(Succinimidyloxycarbonyl)benzyl]-4-[2-(3,4-dihydro-2H-1-benzopyran-6-yl)-5-oxazolyl]pyridinium bromide | |
CAS RN |
155863-03-9 |
Source
|
Record name | 1-[3-(Succinimidyloxycarbonyl)benzyl]-4-[2-(3,4-dihydro-2H-1-benzopyran-6-yl)-5-oxazolyl]pyridinium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20434409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[3-(Succinimidyloxycarbonyl)benzyl]-4-[2-(3,4-dihydro-2H-1-benzopyran-6-yl)-5-oxazolyl]pyridinium bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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